![molecular formula C10H22O3Si B6325938 (3S)-3-((t-Butyldimethylsilyl)oxy)tetrahydrofuran-2-ol CAS No. 774234-73-0](/img/structure/B6325938.png)
(3S)-3-((t-Butyldimethylsilyl)oxy)tetrahydrofuran-2-ol
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Overview
Description
(3S)-3-((t-Butyldimethylsilyl)oxy)tetrahydrofuran-2-ol, commonly known as t-BDMS, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a low boiling point and is used as a reagent in various biochemical and physiological experiments. Its unique properties make it an essential tool for researchers in the fields of biochemistry and physiology.
Mechanism of Action
The mechanism of action of t-BDMS is based on its ability to react with other molecules. The reaction is catalyzed by a Lewis acid and involves the formation of a silyl ether bond between the t-BDMS molecule and the other molecule. This bond is strong and stable, making it an ideal reagent for a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-BDMS are not well understood, but it is known to be a useful reagent in a variety of experiments. Its unique properties make it an essential tool for researchers in the fields of biochemistry and physiology. It is used in the synthesis of a variety of organic compounds, including drugs, hormones, and vitamins. In addition, it is used in the synthesis of peptides and proteins, as well as in the analysis of nucleic acids.
Advantages and Limitations for Lab Experiments
The main advantage of using t-BDMS in laboratory experiments is its low boiling point, which makes it easy to use and store. It is also relatively inexpensive, making it a cost-effective reagent. However, one of the main limitations of t-BDMS is its high reactivity, which can lead to unwanted side reactions. In addition, t-BDMS is not very soluble in water, so it must be used in organic solvents.
Future Directions
The future of t-BDMS is promising, as it is an essential tool for researchers in the fields of biochemistry and physiology. Its unique properties make it an ideal reagent for a variety of experiments. In the future, researchers may be able to use t-BDMS in the synthesis of more complex molecules, such as peptides and proteins. In addition, researchers may be able to use t-BDMS to study the biochemical and physiological effects of other compounds. Finally, t-BDMS may be used to create new materials and polymers with unique properties.
Synthesis Methods
The synthesis method of t-BDMS is relatively simple. It is synthesized by the reaction of a tert-butyl lithium reagent with 2-hydroxytetrahydrofuran. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and the product is then purified by fractional distillation. The reaction is usually carried out in an inert atmosphere.
Scientific Research Applications
The most common application of t-BDMS is in the field of biochemistry and physiology. It is used as a reagent for the synthesis of various organic compounds, including drugs, hormones, and vitamins. It is also used in the synthesis of peptides and proteins, as well as in the analysis of nucleic acids. In addition, t-BDMS is used in the synthesis of fluorinated compounds and in the production of polymers and other materials.
properties
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8-9,11H,6-7H2,1-5H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBNEVOLLUEEN-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCOC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL |
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